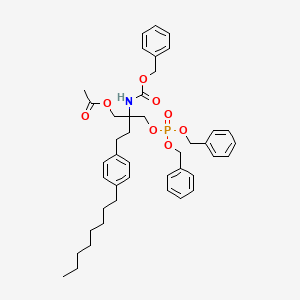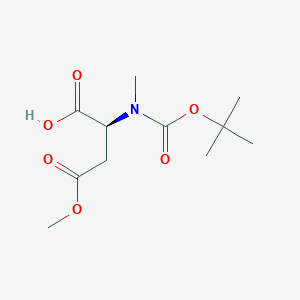
Boc-N-Me-Asp(OMe)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-N-Me-Asp(OMe)-OH is a synthetic derivative of aspartic acid, a naturally occurring amino acid. This compound is often used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-Asp(OMe)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process may include:
Protection of the amino group: The amino group of aspartic acid is protected using tert-butoxycarbonyl (Boc) group.
Methylation of the carboxyl group: The carboxyl group is esterified to form a methyl ester.
N-methylation: The nitrogen atom is methylated to form N-methyl aspartic acid.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Boc-N-Me-Asp(OMe)-OH can undergo oxidation reactions, particularly at the methylated nitrogen.
Reduction: Reduction reactions can target the ester group, converting it back to the carboxylic acid.
Substitution: The Boc group can be removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Acidic conditions such as trifluoroacetic acid.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of aspartic acid derivatives.
Substitution: Formation of deprotected amino acids.
Applications De Recherche Scientifique
Boc-N-Me-Asp(OMe)-OH is used in various scientific research applications, including:
Chemistry: As a building block in peptide synthesis.
Biology: Studying protein-protein interactions.
Medicine: Developing peptide-based drugs.
Industry: Manufacturing of synthetic peptides for research and therapeutic purposes.
Mécanisme D'action
The mechanism of action of Boc-N-Me-Asp(OMe)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group, preventing unwanted reactions during peptide bond formation. The methyl ester group protects the carboxyl group, allowing for selective reactions at other sites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Boc-Asp(OMe)-OH: Similar but without the N-methylation.
Fmoc-N-Me-Asp(OMe)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.
Boc-Asp(OH)-OH: Lacks the methyl ester group.
Uniqueness
Boc-N-Me-Asp(OMe)-OH is unique due to its combination of Boc protection, N-methylation, and methyl esterification, making it a versatile intermediate in peptide synthesis.
Propriétés
Formule moléculaire |
C11H19NO6 |
|---|---|
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
(2S)-4-methoxy-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C11H19NO6/c1-11(2,3)18-10(16)12(4)7(9(14)15)6-8(13)17-5/h7H,6H2,1-5H3,(H,14,15)/t7-/m0/s1 |
Clé InChI |
YZLLENVINORKDG-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N(C)[C@@H](CC(=O)OC)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N(C)C(CC(=O)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B12283890.png)
![2-Oxa-8-azaspiro[4.5]decan-4-amine;dihydrochloride](/img/structure/B12283891.png)
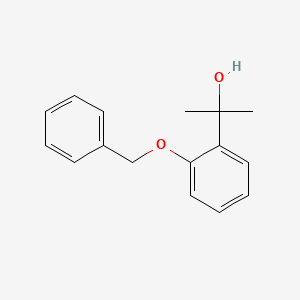
![7-Bromobenzo[D]isothiazole-3-carboxylic acid](/img/structure/B12283895.png)

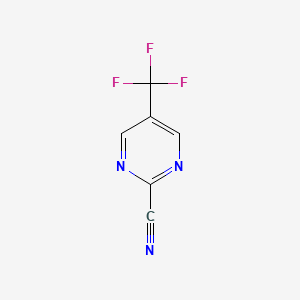
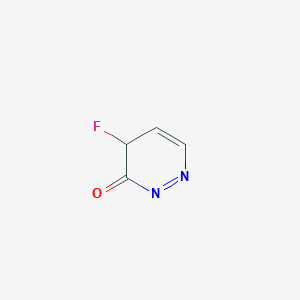
![(5S)-1-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B12283906.png)
![tert-butyl N-[9-hydroxy-9-(trifluoromethyl)bicyclo[3.3.1]nonan-3-yl]carbamate](/img/structure/B12283911.png)
![4-O-[4,6-O-(Phenylmethylene)-alpha-D-glucopyranosyl]-D-glucose](/img/structure/B12283917.png)
![3-Amino-4-[3-fluoro-5-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B12283922.png)

